molecular formula C7H9ClN2O2S B1286990 2-amino-4-chloro-N-methylbenzenesulfonamide CAS No. 22680-43-9

2-amino-4-chloro-N-methylbenzenesulfonamide

Cat. No.: B1286990
CAS No.: 22680-43-9
M. Wt: 220.68 g/mol
InChI Key: GEKOLPZUOIJKLX-UHFFFAOYSA-N
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Description

This compound is commonly used in various scientific experiments, particularly in the fields of organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-chloro-N-methylbenzenesulfonamide typically involves the chlorination of 2-aminobenzenesulfonamide followed by methylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and methylating agents like methyl iodide or dimethyl sulfate .

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The process generally includes the initial preparation of intermediates, followed by chlorination and methylation under controlled conditions to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chloro-N-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the chloro group.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include hydroxide ions or water, and the reactions typically occur under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted sulfonamides .

Scientific Research Applications

2-Amino-4-chloro-N-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential therapeutic properties and is used in the development of pharmaceuticals.

    Biological Studies: It is utilized in various biological assays to study enzyme interactions and other biochemical processes.

    Industrial Applications: The compound finds use in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-amino-4-chloro-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-chloro-N-methylbenzene-1-sulfonamide: This compound is structurally similar but differs in the position of the amino and chloro groups.

    2-Amino-4-chlorobenzenesulfonamide: Lacks the N-methyl group, which can influence its reactivity and applications.

Uniqueness

2-Amino-4-chloro-N-methylbenzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and medicinal chemistry applications.

Properties

IUPAC Name

2-amino-4-chloro-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2S/c1-10-13(11,12)7-3-2-5(8)4-6(7)9/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKOLPZUOIJKLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20603794
Record name 2-Amino-4-chloro-N-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20603794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22680-43-9
Record name 2-Amino-4-chloro-N-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20603794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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